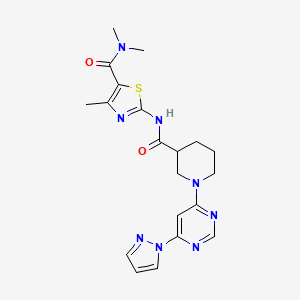
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1369494-59-6 . It has a molecular weight of 275.73 . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17NO4.ClH/c1-15-10-6-4-5-8 (12 (10)17-3)9 (13)7-11 (14)16-2;/h4-6,9H,7,13H2,1-3H3;1H . This code provides a specific description of the compound’s molecular structure. It indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. Physical And Chemical Properties Analysis
“Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Aplicaciones Científicas De Investigación
Synthesis of Carpatamides
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride: is used as a precursor in the synthesis of carpatamides A–D , which are cytotoxic natural products . These compounds have been isolated from marine-derived Streptomyces sp. and show potential in the treatment of non-small-cell lung cancer (NSCLC) .
Heck Reaction Catalyst
The compound serves as a key intermediate in the Palladium (II)-catalyzed Heck reaction . This reaction is pivotal for creating aryl-substituted olefins, which are significant structural motifs in natural products, pharmaceuticals, bioactive compounds, and organic materials .
Antiulcer Medication Development
Research has indicated that derivatives of this compound can increase gastric mucosal blood flow, suggesting potential applications in the development of antiulcer medications .
Hantzsch Synthesis
The Hantzsch synthesis process utilizes this compound for the creation of dihydropyridine derivatives. These derivatives are important in medicinal chemistry, particularly for their cardiovascular properties .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2;/h4-6,9H,7,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRAOPJSHJVNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2851352.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)

![Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B2851357.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2851361.png)
![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)
![(E)-1-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2851363.png)



